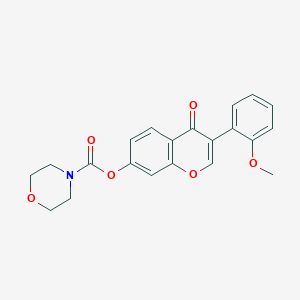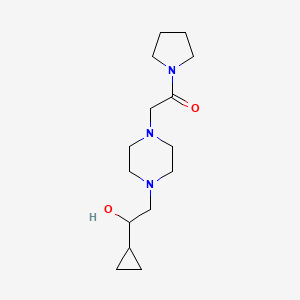
N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)cinnamamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)cinnamamide, also known as DMAC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMAC is a cinnamamide derivative that contains an indole ring and a dimethylamino group. This compound has been synthesized and studied extensively for its unique properties and potential applications in biochemistry, pharmacology, and materials science.
Applications De Recherche Scientifique
Pharmacological and Toxicological Insights
Cinnamic Acid Derivatives in Anticancer Research : Cinnamic acid derivatives, which share a functional relationship with the queried compound through the cinnamamide portion, have been extensively studied for their anticancer properties. These derivatives have shown potential in medicinal research as antitumor agents, with a focus on synthesizing and evaluating various cinnamoyl acids, esters, amides, and hydrazides for their antitumor efficacy (De, Baltas, & Bedos-Belval, 2011).
Cinnamaldehyde and Pharmacokinetics : Another component, cinnamaldehyde, derived from Cinnamon and related to the cinnamamide group, has been reviewed for its glucolipid lowering effects, pharmacokinetics, and safety. This compound exhibits effects through multiple signaling pathways, highlighting the complex interactions and potential pharmacological applications of such compounds (Zhu et al., 2017).
Toxicity and Carcinogenicity of Dimethylarsinic Acid : Research into dimethylarsinic acid, which shares structural motifs with the query compound through its dimethylamino group, has provided critical reviews on metabolism, toxicity, and carcinogenicity, offering insights into how similar compounds might interact within biological systems and their potential risks (Kenyon & Hughes, 2001).
Neuropharmacological Investigations
- Neuropharmacology of N,N-Dimethyltryptamine : Studies on N,N-dimethyltryptamine (DMT), which shares the dimethylamino group and indole structure with the queried compound, provide insights into its roles in the central nervous system and its potential as a neurotransmitter. This research underscores the significance of such compounds in exploring brain function and the mechanisms of action in the periphery and central nervous system (Carbonaro & Gatch, 2016).
Propriétés
IUPAC Name |
(E)-N-[2-(dimethylamino)-2-(1-methylindol-3-yl)ethyl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O/c1-24(2)21(19-16-25(3)20-12-8-7-11-18(19)20)15-23-22(26)14-13-17-9-5-4-6-10-17/h4-14,16,21H,15H2,1-3H3,(H,23,26)/b14-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVDNSMGECMXYPO-BUHFOSPRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(CNC(=O)C=CC3=CC=CC=C3)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C2=CC=CC=C21)C(CNC(=O)/C=C/C3=CC=CC=C3)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)cinnamamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

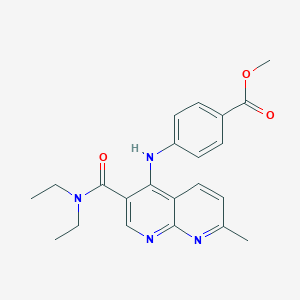

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-2-sulfonamide](/img/structure/B2727148.png)
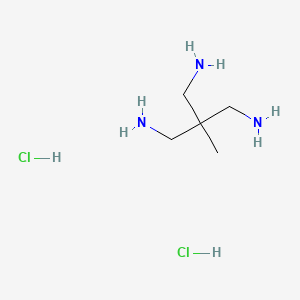

![2,4-difluoro-N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide](/img/structure/B2727152.png)

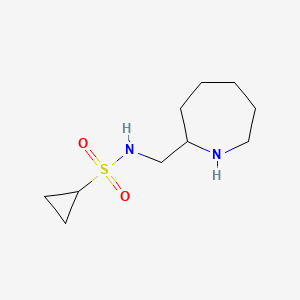
![2-((6,8-dimethyl-5,7-dioxo-2-(o-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N,N-diethylacetamide](/img/structure/B2727158.png)
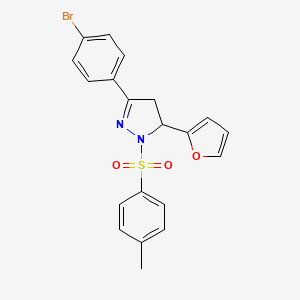
![Ethyl 2-[2-[2-(4-bromoanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B2727161.png)
